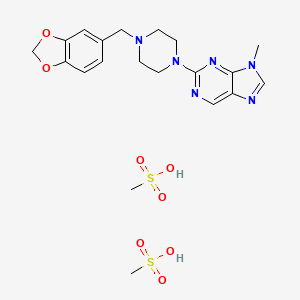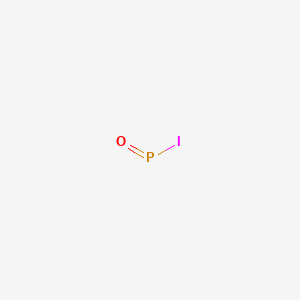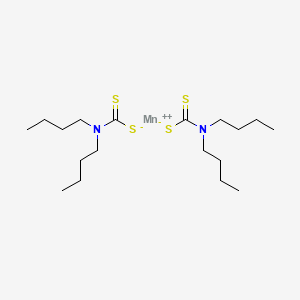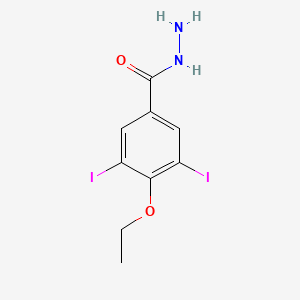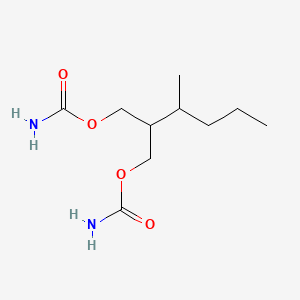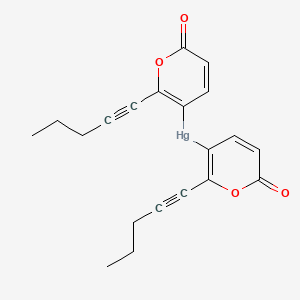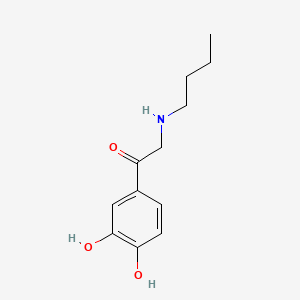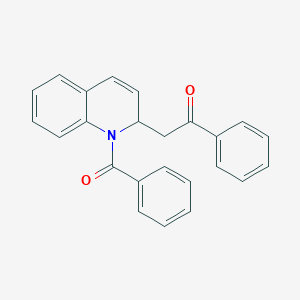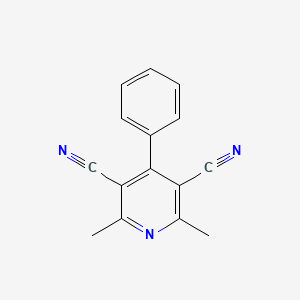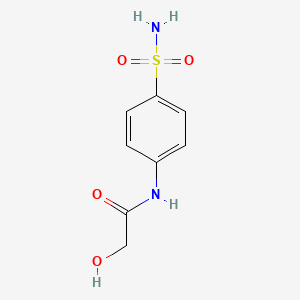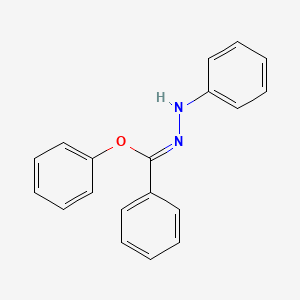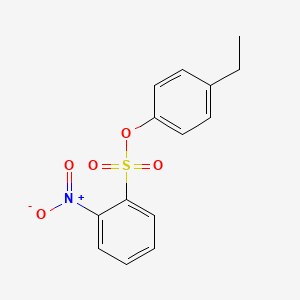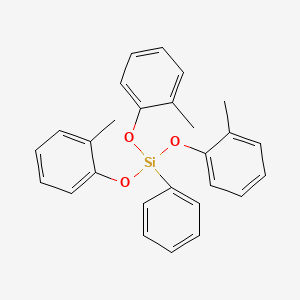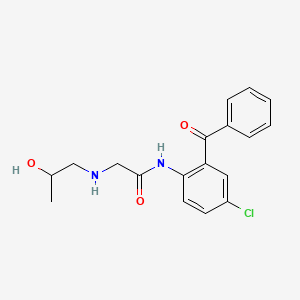
N-(2-Benzoyl-4-chlorophenyl)-N~2~-(2-hydroxypropyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone is a complex organic compound with the molecular formula C18H19ClN2O3 and a molecular weight of 346.81 g/mol This compound is characterized by the presence of a benzophenone core substituted with a chlorine atom, a hydroxypropyl group, and an aminoacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-amino-5-chlorobenzophenone with beta-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as triethylamine, to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield carboxylic acids, while reduction of the carbonyl group may produce alcohols.
Aplicaciones Científicas De Investigación
5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chlorobenzophenone: A closely related compound with similar structural features but lacking the hydroxypropyl and aminoacetyl groups.
2-Hydroxy-5-chlorobenzophenone: Another related compound with a hydroxyl group instead of the hydroxypropylaminoacetylamino substitution.
Uniqueness
5-Chloro-2-(beta-hydroxypropylaminoacetylamino)benzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
24111-57-7 |
|---|---|
Fórmula molecular |
C18H19ClN2O3 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-(2-hydroxypropylamino)acetamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-12(22)10-20-11-17(23)21-16-8-7-14(19)9-15(16)18(24)13-5-3-2-4-6-13/h2-9,12,20,22H,10-11H2,1H3,(H,21,23) |
Clave InChI |
YTKSEOFTVIBVIX-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


